molecular formula C8H6N2O2S B11949521 Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate CAS No. 853351-65-2

Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate

Cat. No.: B11949521
CAS No.: 853351-65-2
M. Wt: 194.21 g/mol
InChI Key: WNRZELQSOVEIDJ-GQCTYLIASA-N
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Description

Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate is a chemical compound with the molecular formula C8H6N2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate typically involves the reaction of appropriate thiazole derivatives with cyanoacetic acid esters under specific conditions. One common method includes the condensation of 2-aminothiazole with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other derivatives. Substitution reactions can lead to a variety of functionalized thiazole compounds.

Scientific Research Applications

Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring are key functional groups that contribute to its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various effects such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(4-methyl-1,3-thiazol-2-YL)-2-propenoic acid
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • Methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate

Uniqueness

Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyano group and thiazole ring make it a versatile intermediate for various synthetic applications and a potential candidate for drug development.

Properties

CAS No.

853351-65-2

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

methyl (E)-2-cyano-3-(1,3-thiazol-2-yl)prop-2-enoate

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)6(5-9)4-7-10-2-3-13-7/h2-4H,1H3/b6-4+

InChI Key

WNRZELQSOVEIDJ-GQCTYLIASA-N

Isomeric SMILES

COC(=O)/C(=C/C1=NC=CS1)/C#N

Canonical SMILES

COC(=O)C(=CC1=NC=CS1)C#N

Origin of Product

United States

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